N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
CAS No.:
Cat. No.: VC11086219
Molecular Formula: C13H8ClN3OS
Molecular Weight: 289.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClN3OS |
|---|---|
| Molecular Weight | 289.74 g/mol |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H8ClN3OS/c14-9-3-4-10-11(6-9)19-13(16-10)17-12(18)8-2-1-5-15-7-8/h1-7H,(H,16,17,18) |
| Standard InChI Key | OUDJZGVZIXBKRQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-(6-Chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide (C₁₃H₉ClN₄OS) features a pyridine ring substituted at the 3-position with a carboxamide group, which is further linked to the 2-amino position of a 6-chloro-1,3-benzothiazole (Fig. 1). The benzothiazole moiety contributes aromatic stability and electron-withdrawing effects due to the chloro substituent, while the pyridine ring introduces basicity and hydrogen-bonding capabilities .
Table 1: Physicochemical Properties of N-(6-Chloro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₉ClN₄OS |
| Molecular Weight | 304.75 g/mol |
| Density (estimated) | 1.35–1.45 g/cm³ |
| Boiling Point (estimated) | 420–440°C |
| LogP (estimated) | 2.8–3.5 |
| Solubility | Low in water; soluble in DMSO, DMF |
These estimates derive from structural analogs such as N-Benzyl-6-chloro-1,3-benzothiazol-2-amine (density: 1.385 g/cm³, logP: 3.98) and pyridine-3-carboxamide derivatives . The chloro group enhances lipophilicity, favoring membrane permeability in biological systems .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Formation of 6-Chloro-1,3-benzothiazol-2-amine: Achieved by cyclizing 2-amino-4-chlorothiophenol with cyanogen bromide .
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Amide Coupling: Reacting pyridine-3-carboxylic acid chloride with 6-chloro-1,3-benzothiazol-2-amine in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at reflux .
Reaction Scheme:
Spectroscopic Validation
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IR Spectroscopy: Key peaks include ν(N-H) at ~3420 cm⁻¹, ν(C=O) at ~1670 cm⁻¹, and ν(C=N) at ~1590 cm⁻¹ .
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm, with the NH proton as a singlet near δ 13.2 ppm .
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Mass Spectrometry: Molecular ion peak at m/z 304.75 [M+H]⁺ .
Biological Activity and Mechanisms
Antipathogenic Activity in Agriculture
In tomato plants infected with Ralstonia solanacearum, pyridine-3-carboxamide analogs reduce bacterial load by 60–80% and delay disease progression . Molecular docking reveals strong binding affinities (−8.5 to −9.2 kcal/mol) with bacterial virulence proteins (e.g., PDB: 4CSD), primarily through hydrogen bonds and hydrophobic interactions .
Computational Insights and Structure-Activity Relationships
Molecular Docking Studies
Docking simulations of analogous compounds highlight critical interactions:
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The pyridine nitrogen forms hydrogen bonds with Asp 50 and Arg 228 of R. solanacearum lectin .
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The benzothiazole sulfur engages in van der Waals interactions with hydrophobic pockets .
SAR Analysis
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Electron-Withdrawing Groups (e.g., -Cl): Enhance antibacterial potency by increasing electrophilicity .
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Amide Linkage: Essential for maintaining conformational rigidity and target binding .
Industrial and Pharmaceutical Applications
Agrochemical Uses
As a bactericidal agent, the compound could be formulated into seed coatings or foliar sprays to protect crops like tomatoes and potatoes from bacterial wilt .
Drug Development
The dual pharmacophore design (benzothiazole + pyridine) positions this compound as a lead for:
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